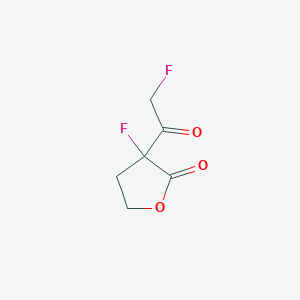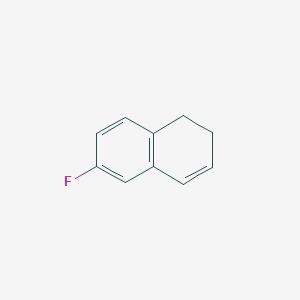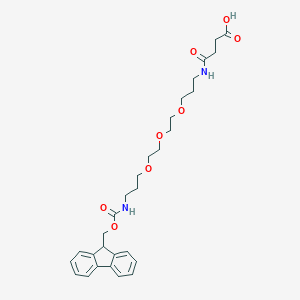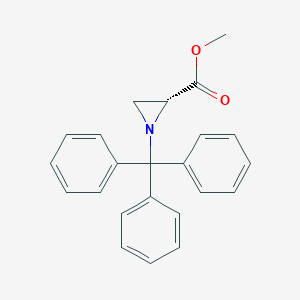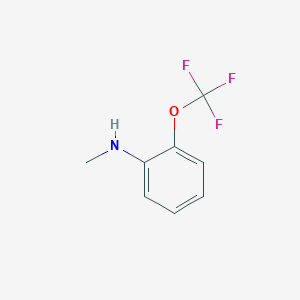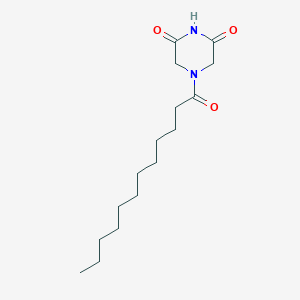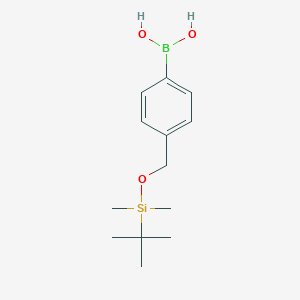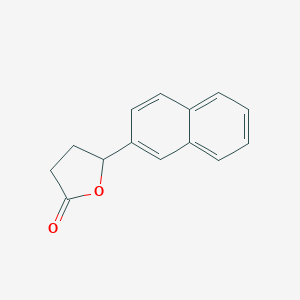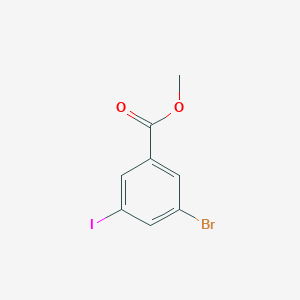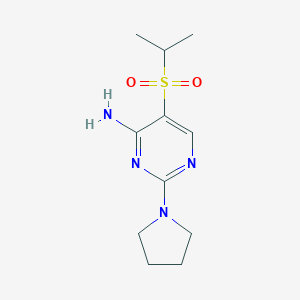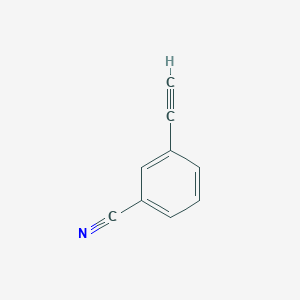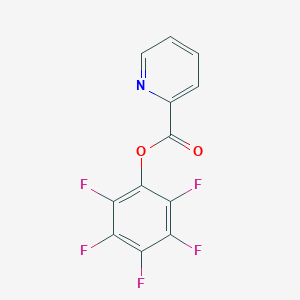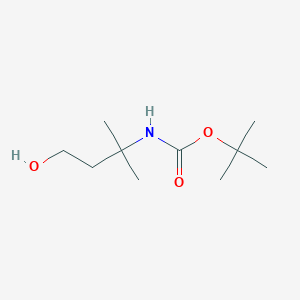
3-(Boc-氨基)-3-甲基-1-丁醇
描述
Synthesis Analysis
The synthesis of 3-(Boc-amino)-3-methyl-1-butanol and related compounds involves advanced organic synthesis techniques. For instance, the synthesis of 3-nitrooxypropanol, a compound with similar structural features, has been discussed in depth, highlighting various synthetic routes and their environmental impacts (Marco-Contelles, 2022). Such methodologies could offer insights into the synthesis of 3-(Boc-amino)-3-methyl-1-butanol by analogy.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Boc-amino)-3-methyl-1-butanol, such as alpha-aminoisobutyric acid-containing peptides, influences their conformation and, consequently, their biological activity (Prasad, Balaram, & Benedetti, 1984). Understanding the stereochemistry and conformational preferences is crucial for predicting the reactivity and interactions of 3-(Boc-amino)-3-methyl-1-butanol.
Chemical Reactions and Properties
The reactivity of 3-(Boc-amino)-3-methyl-1-butanol can be inferred from studies on related compounds. For example, research on the synthesis and functions of polymers based on amino acids highlights the versatility and reactivity of amino acid derivatives in creating functional polymers (Sanda & Endo, 1999). This suggests that 3-(Boc-amino)-3-methyl-1-butanol could be utilized in similar polymerization reactions or as a building block in the synthesis of complex organic molecules.
Physical Properties Analysis
While specific studies on the physical properties of 3-(Boc-amino)-3-methyl-1-butanol were not identified, the physical properties of similar compounds can provide valuable insights. For instance, the study of activity coefficients at infinite dilution for various solvents in ionic liquids reveals information about solubility and interaction strengths (Domańska, Wlazło, & Karpińska, 2016). Such properties are crucial for understanding the behavior of 3-(Boc-amino)-3-methyl-1-butanol in different environments.
Chemical Properties Analysis
The chemical properties of 3-(Boc-amino)-3-methyl-1-butanol can be deduced from the behavior of structurally or functionally related compounds. For example, the comprehensive review of syntheses and functions of polymers based on amino acids underscores the chemical versatility of amino acid derivatives (Sanda & Endo, 1999). This implies that 3-(Boc-amino)-3-methyl-1-butanol possesses a range of chemical properties that could be exploited in various synthetic applications.
科学研究应用
食品中的支链醛类化合物
关于支链醛类化合物的研究,这些化合物是各种食品产品中关键的风味化合物,讨论了这些化合物从氨基酸中产生和降解的途径。这项研究强调了理解代谢转化以及微生物和食品成分对特定醛类化合物形成的影响的重要性,这在考虑像3-(Boc-氨基)-3-甲基-1-丁醇这样的化合物在食品科学应用中的风味贡献时可能是相关的(Smit, Engels, & Smit, 2009)。
光催化和材料科学
一篇关于基于(BiO)2CO3的光催化剂的综述,这些催化剂属于奥里维利斯相关氧化物家族,讨论了它们在包括医疗保健和光催化在内的各种应用中的适用性。对这些材料进行改性以增强可见光驱动的光催化性能以及它们的多功能应用提供了一个视角,说明具有特定功能基团的化合物,如3-(Boc-氨基)-3-甲基-1-丁醇,可能如何在材料科学和光催化过程中被利用或改性以获得增强性能(Ni, Sun, Zhang, & Dong, 2016)。
生物燃料生产和应用
对n-丁醇作为生物燃料的生产和应用进行了广泛的审查,强调了它克服低碳醇类或生物柴油的缺点的潜力。这项研究对燃料性质进行了全面比较,并讨论了丁醇的生产方法的发展,这可能为相关化合物,包括3-(Boc-氨基)-3-甲基-1-丁醇,在可再生能源应用中的效用和生产挑战提供了见解(Jin, Yao, Liu, Lee, & Ji, 2011)。
酵母菌中的丝状体形成
一项关于酿酒酵母中丝状体形成及3-甲基-1-丁醇等酯醇对该过程的影响的研究讨论了氨基酸分解代谢的代谢副产物及其在酵母生物学中的作用。了解相关化合物的生物效应可能有助于研究3-(Boc-氨基)-3-甲基-1-丁醇在微生物学或发酵过程中的生物活性或应用(Dickinson, 2008)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This suggests potential future directions for the use and development of Boc-protected amines and amino acids .
属性
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUFODBDZQCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573097 | |
| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-methyl-1-butanol | |
CAS RN |
167216-22-0 | |
| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

